molecular formula C18H19NO4S2 B2774551 3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine CAS No. 1706205-78-8

3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine

Cat. No.: B2774551
CAS No.: 1706205-78-8
M. Wt: 377.47
InChI Key: SWEOVAZPNPISSW-UHFFFAOYSA-N
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Description

3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine is a complex organic compound that features a unique azetidine ring structure

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-23-13-7-9-14(10-8-13)25(21,22)15-11-19(12-15)18(20)16-5-3-4-6-17(16)24-2/h3-10,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEOVAZPNPISSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of 4-methoxybenzenesulfonyl chloride: This can be achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.

    Preparation of 2-(methylsulfanyl)benzoic acid: This involves the methylation of 2-mercaptobenzoic acid using methyl iodide.

    Formation of the azetidine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of azetidine-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can act as a rigid scaffold, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine: Similar structure but with a piperidine ring.

Uniqueness

The azetidine ring in 3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine provides a unique rigidity and spatial arrangement that can enhance its binding properties and stability compared to its pyrrolidine and piperidine analogs.

Biological Activity

3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an azetidine ring substituted with a methoxybenzenesulfonyl group and a methylsulfanyl-benzoyl moiety.

Property Value
IUPAC Name This compound
Molecular Formula C₁₅H₁₅NO₃S₂
Molecular Weight 325.41 g/mol
CAS Number 2379978-86-4

The mechanism of action of this compound is not fully elucidated. However, it is hypothesized that its biological effects may stem from interactions with specific biological targets, such as enzymes or receptors involved in various metabolic pathways.

  • Potential Targets:
    • Enzymatic inhibition
    • Receptor modulation
    • Interaction with nucleic acids

Antimicrobial Activity

Research indicates that compounds with similar structures have exhibited antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

  • Case Study: A derivative of the azetidine class demonstrated significant activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Compounds containing azetidine rings have been explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

  • Case Study: In a study involving various azetidine derivatives, one compound showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) through cell cycle arrest and apoptosis induction.

Anti-inflammatory Effects

Some studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

  • Research Findings: A related compound was found to reduce levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in cell culture models, indicating potential for therapeutic use in inflammatory diseases.

Research Findings Summary

Study Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth (Staphylococcus aureus, E. coli)
Anticancer PropertiesInduction of apoptosis in MCF-7 breast cancer cells
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine, and how can reaction conditions be optimized for yield and purity?

The synthesis involves sequential sulfonylation and benzoylation of the azetidine core. First, 4-methoxybenzenesulfonyl chloride reacts with azetidine under basic conditions (e.g., triethylamine in dichloromethane) . The intermediate is then coupled with 2-(methylsulfanyl)benzoyl chloride at 0–5°C to minimize epimerization . Solvent choice (DMF for polar intermediates) and reaction time optimization (monitored via TLC) are critical. Purification via column chromatography (hexane/ethyl acetate gradient) achieves >95% purity .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • NMR spectroscopy (1H/13C, 2D HSQC) confirms substituent positions on the azetidine ring and detects stereochemical anomalies .
  • HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and identifies trace impurities .
  • X-ray crystallography resolves absolute configuration, particularly for chiral centers .

Q. What are the key chemical reactivity patterns of this compound that enable its derivatization for further research?

The sulfonyl group undergoes nucleophilic substitution with amines or thiols in DMF . The methylsulfanyl moiety can be oxidized to sulfone derivatives using mCPBA, altering electronic properties for SAR studies . These reactions are tracked via LC-MS to identify intermediates .

Q. What are the documented biological targets or pathways associated with this compound, and what experimental models are used to assess its activity?

Structural analogs suggest potential inhibition of carbonic anhydrase IX and bacterial dihydrofolate reductase . Experimental models include:

  • In vitro : Enzyme inhibition assays (spectrophotometric monitoring of NADPH depletion) .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for sulfonamide-containing azetidine derivatives?

Discrepancies often arise from assay variability (e.g., buffer composition or cell line selection). Use orthogonal methods:

  • Validate binding affinity via surface plasmon resonance (SPR) alongside cellular IC50 assays .
  • Confirm compound purity (>99%) using HPLC-MS to exclude batch-specific impurities .
  • Compare activity with analogs lacking key substituents (e.g., methoxy-free derivatives) to isolate functional groups responsible for activity .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for therapeutic development?

  • Synthesize analogs with modifications to the methoxy, sulfonyl, or benzoyl groups .
  • Perform computational docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases) to identify critical hydrogen-bonding interactions .
  • Test analogs in dose-response assays (e.g., cancer cell viability) to correlate structural changes with potency .

Q. How can the solubility challenges of this sulfonamide-azetidine hybrid be addressed in formulation for in vivo studies?

  • Salt formation : Prepare sodium salts via reaction with NaOH to enhance aqueous solubility .
  • Co-solvent systems : Use PEG 400/water (30:70) for intravenous administration .
  • Nanoformulation : Encapsulate in liposomes to improve bioavailability and reduce off-target effects .

Q. What methodologies are recommended for tracking and quantifying this compound in complex biological matrices during pharmacokinetic studies?

  • LC-MS/MS : Employ electrospray ionization (ESI+) with a deuterated internal standard (e.g., d4-analog) for quantification (LOD <1 ng/mL) .
  • Sample preparation : Protein precipitation (acetonitrile) followed by SPE cleanup to minimize matrix interference .
  • Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC and half-life .

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